(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate
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Description
(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate, also known as Boc-L-2-aminobutyric acid ethyl ester, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-2-aminobutyric acid and is commonly used as a building block in the synthesis of peptides and proteins.
Scientific Research Applications
Anti-Juvenile Hormone Agents : Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a related compound, has been identified as a partial juvenile hormone antagonist targeting larval epidermis. This has been demonstrated through the induction of precocious metamorphosis in the silkworm, Bombyx mori, indicating a clear sign of juvenile hormone deficiency. This activity was counteracted by the simultaneous application of a juvenile hormone agonist, methoprene, highlighting the compound's specificity in modulating hormonal pathways in insects (Kuwano et al., 2008).
Synthesis of Unsaturated β-Amino Acid Derivatives : The compound has also been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its utility in creating complex molecular architectures. This synthesis involved highly stereoselective conjugate additions, leading to derivatives such as (3R)-(E)-3-(N-tert-butoxycarbonyl)aminohex-4-enoate and methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate. These processes underline the compound's versatility in organic synthesis, providing pathways to novel amino acid derivatives with potential biological significance (Davies et al., 1997).
properties
IUPAC Name |
ethyl (E)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZUSLOEYRVCLL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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